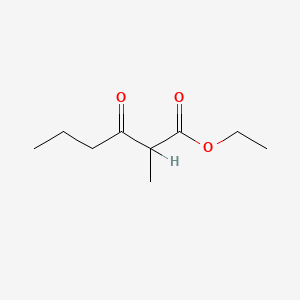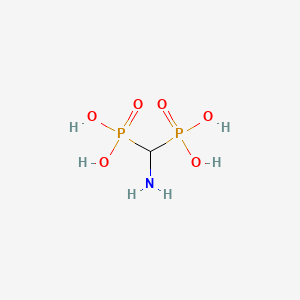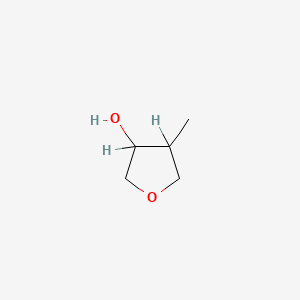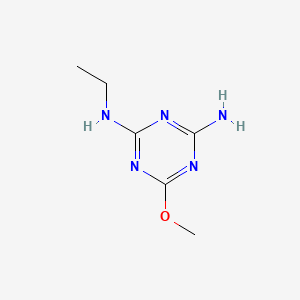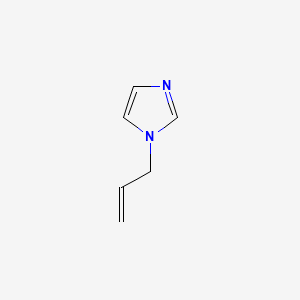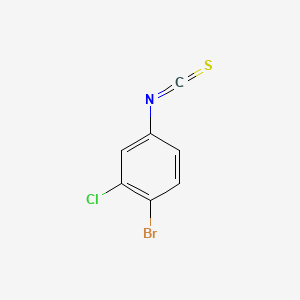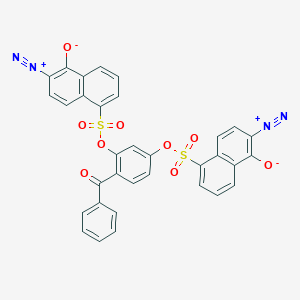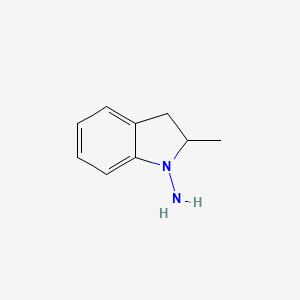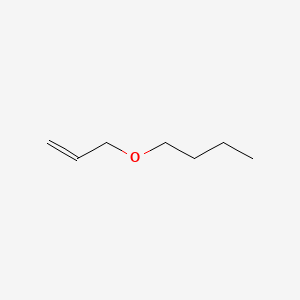
Éter de alilo butilo
Descripción general
Descripción
Allyl butyl ether (ABE) is a chemical compound that is commonly used in laboratory experiments and industrial applications. It is a colorless, volatile liquid with a sweet odor and low boiling point. ABE is a member of the ether family and is composed of two carbon atoms, one oxygen atom, and four hydrogen atoms. It is used in a variety of applications due to its low viscosity, low toxicity, and low flammability. It is also used as a solvent in organic synthesis and as a fuel additive.
Aplicaciones Científicas De Investigación
Síntesis de Retardantes de Llama Bromados
El éter de alilo butilo se utiliza en la síntesis de retardantes de llama bromados como el bis (éter de alilo) de tetrabromobisfenol A (TBBPA-BAE). Estos compuestos son cruciales para reducir la inflamabilidad de los materiales utilizados en electrónica, textiles y plásticos . La modificación del TBBPA para producir derivados como el TBBPA-BAE implica el uso de éter de alilo butilo, que contribuye a la eficacia general de estos retardantes de llama.
Estudios de Bioacumulación y Biotransformación
Se han realizado investigaciones sobre la bioacumulación y biotransformación del TBBPA-BAE en organismos acuáticos como la carpa común. Estos estudios son vitales para comprender el impacto ambiental y los riesgos para la salud asociados con los retardantes de llama bromados. El papel del éter de alilo butilo en la estructura del TBBPA-BAE lo convierte en un tema de interés en estos estudios ambientales .
Diluyentes para Formulaciones Epoxi
En el campo de la ciencia de los materiales, el éter de alilo butilo se utiliza como diluyente reactivo en formulaciones epoxi. Ayuda a reducir la viscosidad de las resinas epoxi y puede eliminar la necesidad de disolventes u otros compuestos orgánicos volátiles, contribuyendo así a procesos de producción más respetuosos con el medio ambiente .
Síntesis Orgánica y Catálisis
El éter de alilo butilo participa en métodos avanzados de síntesis orgánica. Puede actuar como sustrato en varios procesos catalíticos para producir otros compuestos químicos valiosos. Los avances en la síntesis de éteres de solventes orgánicos a sistemas basados en agua han visto el uso de éter de alilo butilo en la creación de reacciones químicas más sostenibles y eficientes .
Mecanismo De Acción
- The protonated ether can then undergo elimination reactions via different mechanisms:
- SN1 Mechanism : For ethers containing tertiary alkyl, benzyl, or allyl groups, an SN1 mechanism may occur. The ether oxygen protonation leads to carbocation formation, followed by nucleophilic attack and subsequent alcohol and alkyl halide production .
Mode of Action
Safety and Hazards
Direcciones Futuras
The future directions for Allyl butyl ether could involve further exploration of its synthesis methods and reactions. For instance, the use of phase transfer and polymer and clay supported catalysts for the synthesis of symmetrical and unsymmetrical ethers could be explored . Additionally, the biotransformation products of TBBPA-BAE should be considered for a comprehensive risk evaluation .
Análisis Bioquímico
Biochemical Properties
Allyl butyl ether plays a crucial role in biochemical reactions, particularly in the formation of protective groups for alcohols. It interacts with enzymes and proteins involved in metabolic pathways, such as cytochrome P450 enzymes, which facilitate its oxidation and subsequent reactions. The interaction with these enzymes leads to the formation of various metabolites, which can further participate in biochemical processes .
Cellular Effects
The effects of allyl butyl ether on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, allyl butyl ether can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, allyl butyl ether exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, allyl butyl ether can induce changes in gene expression by interacting with DNA and RNA, leading to the modulation of transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyl butyl ether can change over time due to its stability and degradation properties. Studies have shown that allyl butyl ether is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products. These degradation products can have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of allyl butyl ether vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Allyl butyl ether is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of allyl butyl ether, leading to the formation of various metabolites. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, allyl butyl ether is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of allyl butyl ether across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments. The distribution of allyl butyl ether can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of allyl butyl ether is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, allyl butyl ether may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .
Propiedades
IUPAC Name |
1-prop-2-enoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLFDCPAJLATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190825 | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3739-64-8 | |
| Record name | 1-(2-Propen-1-yloxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyloxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




